molecular formula C8H5FN2O3 B7960132 2-Amino-5-fluoro-1,3-benzoxazole-7-carboxylic acid

2-Amino-5-fluoro-1,3-benzoxazole-7-carboxylic acid

Cat. No.: B7960132
M. Wt: 196.13 g/mol
InChI Key: NTALUTPXWYQGMF-UHFFFAOYSA-N
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Description

2-Amino-5-fluoro-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-1,3-benzoxazole-7-carboxylic acid typically involves the condensation of 2-aminophenol with fluorinated carboxylic acids or their derivatives. One common method includes the reaction of 2-aminophenol with 5-fluoro-2-nitrobenzoic acid under acidic conditions, followed by reduction of the nitro group to an amino group. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoro-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 2-nitro-5-fluoro-1,3-benzoxazole-7-carboxylic acid.

    Reduction: Reformation of this compound from its nitro derivative.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-fluoro-1,3-benzoxazole-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential drug candidate.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoro-1,3-benzoxazole-7-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-benzoxazole-7-carboxylic acid: Lacks the fluorine atom, which may reduce its biological activity.

    5-Fluoro-1,3-benzoxazole-7-carboxylic acid: Lacks the amino group, which can affect its reactivity and applications.

    2-Amino-5-chloro-1,3-benzoxazole-7-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine, which can alter its chemical properties and biological activity.

Uniqueness

2-Amino-5-fluoro-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both the amino and fluorine groups. The amino group enhances its reactivity, while the fluorine atom improves its biological activity and membrane permeability. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-amino-5-fluoro-1,3-benzoxazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c9-3-1-4(7(12)13)6-5(2-3)11-8(10)14-6/h1-2H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTALUTPXWYQGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(=O)O)OC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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